![molecular formula C19H19N5O4S B2875016 5-Cyclopentylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 863003-52-5](/img/structure/B2875016.png)
5-Cyclopentylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione
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Overview
Description
Pyrimido[4,5-d]pyrimidines are types of bicyclic [6 + 6] systems . They are two fused pyrimidine rings with four possible structural isomers. Consequently, they are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .
Synthesis Analysis
The synthesis of pyrimido[4,5-d]pyrimidines involves various methods . One reported mechanism involves the nucleophilic addition of a copper complex formed with phenyl urea to bis-aldehydes, followed by cyclocondensation of the formed intermediates, a hydrogen shift, and an oxidative process .Molecular Structure Analysis
The molecular structure of pyrimido[4,5-d]pyrimidines consists of two fused pyrimidine rings . The substituents linked to the ring carbon and nitrogen atoms can vary, affecting the reactivity of the compound .Chemical Reactions Analysis
The reactivities of the substituents linked to the ring carbon and nitrogen atoms in pyrimido[4,5-d]pyrimidines have been studied . The specific reactions and their mechanisms can depend on the particular substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimido[4,5-d]pyrimidines can vary depending on their specific structure . For example, one synthesized compound was obtained as a yellow crystalline solid .Scientific Research Applications
Antibacterial Activity
This compound has been studied for its potential antibacterial properties. Research indicates that derivatives of thiadiazole, which is structurally related to the compound , have shown effectiveness against both gram-positive and gram-negative bacteria . This suggests that 5-Cyclopentylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione could be explored for use in developing new antibacterial agents, particularly in the fight against antibiotic-resistant strains.
Agricultural Chemicals
In agriculture, compounds with pyrimidine structures are often explored for their herbicidal and fungicidal activities . The specific compound could be synthesized and tested for its efficacy in protecting crops from pests and diseases, potentially leading to more robust food production methods.
Material Engineering
The thermal properties and structural stability of this compound make it a candidate for investigation in material engineering applications . Its derivatives could be used in the development of new materials with specific thermal resistance or as additives to enhance the properties of existing materials.
Organic Synthesis
Pyrimido[4,5-d]pyrimidine derivatives are valuable in organic synthesis due to their reactivity and the variety of reactions they can undergo . This compound, with its unique substituents, could serve as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Inorganic Chemistry
In the realm of inorganic chemistry, the compound’s potential to act as a ligand could be explored. Its ability to coordinate with metal ions could lead to the creation of new metal-organic frameworks (MOFs) or coordination complexes with diverse applications, ranging from catalysis to materials science .
Medicinal Chemistry
While direct information on the medicinal applications of this specific compound was not found, structurally related compounds have been reported to possess a range of biological activities, including antiviral, antitubercular, anti-inflammatory, antiepileptic, and antineoplastic activities . Therefore, it’s plausible that 5-Cyclopentylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione could be investigated for similar medicinal properties.
Future Directions
properties
IUPAC Name |
5-cyclopentylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S/c1-22-16-14(18(25)23(2)19(22)26)17(29-13-5-3-4-6-13)21-15(20-16)11-7-9-12(10-8-11)24(27)28/h7-10,13H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGCNROJTZDRQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SC4CCCC4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopentylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
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